Several studies have reported the synthesis and characterization of 5-amino-6-nitroquinoline using different techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure and purity of the synthesized compound [, ].
The electrochemical properties of 5-amino-6-nitroquinoline have been investigated using various techniques like differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry. These studies revealed that the compound undergoes a two-electron reduction process at a carbon paste electrode []. This information is valuable for understanding the redox behavior of the molecule, which can be helpful in various applications, such as the design of new electroactive materials.
5-Amino-6-nitroquinoline is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.1708 g/mol. Its IUPAC name is 5-quinolinamine, 6-nitro- and it is also known as 6-nitroquinolin-5-ylamine. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an amino group and a nitro group attached to specific positions on the ring .
Currently, there is no documented information regarding a specific mechanism of action for 5-ANQ.
Research has indicated that 5-amino-6-nitroquinoline exhibits biological activity, particularly as an antibacterial agent. Its derivatives have shown potential in inhibiting certain bacterial strains, making it a candidate for further pharmaceutical development. Additionally, some studies suggest that it may have antitumor properties due to its ability to interact with cellular mechanisms .
Several methods exist for synthesizing 5-amino-6-nitroquinoline:
5-Amino-6-nitroquinoline finds applications in various fields:
Studies have explored the interactions of 5-amino-6-nitroquinoline with various biological molecules. For instance:
Several compounds share structural similarities with 5-amino-6-nitroquinoline. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Nitroquinoline | Nitro-substituted quinoline | Lacks amino group |
5-Aminoquinoline | Amino-substituted quinoline | Lacks nitro group |
7-Nitroquinoline | Nitro-substituted quinoline | Different position of nitro substitution |
8-Amino-6-nitroquinoline | Amino and nitro substitution | Different amino position |
These compounds are unique in their functional groups and positions on the quinoline ring, which influence their chemical behavior and biological activity .
Irritant